Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester
Description
This compound is structurally analogous to tert-butyl-protected carbamates but differs in the ester group, which influences its physicochemical and biochemical properties. The bis(hydroxymethyl)propyl substituent enhances hydrophilicity, while the benzyl ester group confers moderate lipophilicity and susceptibility to hydrogenolytic cleavage. Such carbamates are commonly employed as intermediates in pharmaceutical synthesis, leveraging their balance of stability and reactivity .
Properties
IUPAC Name |
benzyl N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-13(9-15,10-16)14-12(17)18-8-11-6-4-3-5-7-11/h3-7,15-16H,2,8-10H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSRFAGFZCGQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Carbamate Group
- Starting Materials : The synthesis often begins with an amine, which reacts with a carbamoylating agent (e.g., carbamoyl chloride or carbamoyl imidazole) to form the carbamate group.
- Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or pyridine to neutralize the acid formed during the reaction.
Protection of Functional Groups
- Protection Strategy : If the molecule contains multiple functional groups, protecting groups like benzyl or tert-butyloxycarbonyl (Boc) are used to selectively protect certain groups during the synthesis.
- Deprotection : After the desired transformations, these protecting groups are removed under specific conditions (e.g., hydrogenation for benzyl groups).
Specific Synthesis Route for Related Compounds
For compounds similar to [1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid phenylmethyl ester, the synthesis involves:
Alkylation of Phenylacetonitrile Derivative
- Starting Material : A phenylacetonitrile derivative is used as the starting material.
- Alkylation Reaction : This derivative undergoes alkylation to introduce the desired alkyl chain.
Reduction and Protection of the Amine
- Reduction : The nitrile group is reduced to an amine.
- Protection : The amine is then protected using a protecting group like benzyloxycarbonyl (Cbz).
Formation of Carbamic Acid Ester
- Carbamoylation : The protected amine is then carbamoylated to form the carbamic acid ester.
- Purification : The final product is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of such compounds often employs large-scale synthesis techniques to optimize yield and purity. These methods include:
- Continuous Flow Reactors : These reactors allow for efficient mixing and heating, improving reaction conditions.
- Advanced Purification Techniques : Techniques like high-performance liquid chromatography (HPLC) are used to ensure high purity of the final product.
Data Table: Physical Properties of Related Compounds
| Property | Value |
|---|---|
| Molecular Formula | C27H39NO4 |
| Molecular Weight | 441.603 g/mol |
| Density | 1.091 g/cm³ |
| Boiling Point | 624.7°C at 760 mmHg |
| Flash Point | 331.6°C |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the phenylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbamates and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Histone Deacetylase Inhibition
One significant application of carbamic acid derivatives is their potential as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in regulating gene expression and are implicated in various diseases, including cancer. Compounds similar to carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester have been studied for their ability to inhibit HDAC activity. This inhibition can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells, making them promising candidates for cancer therapy .
1.2 Neuromuscular Disorders
Carbamic acid derivatives are also explored for their cholinergic activity. They can act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This mechanism enhances cholinergic transmission and has therapeutic implications for conditions such as myasthenia gravis and Alzheimer's disease. For example, physostigmine, derived from carbamic acid, has been utilized in clinical settings to improve cognitive function in patients with Alzheimer's disease .
1.3 Antiviral Agents
Recent studies have indicated that carbamic acid derivatives can serve as antiviral agents. Research has shown that certain carbamic acid esters exhibit activity against viral infections by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral diseases where conventional treatments may be inadequate .
Agrochemical Applications
2.1 Insecticides
Carbamic acid esters have been widely used as insecticides due to their ability to inhibit AChE, leading to the overstimulation of the nervous system in insects. Compounds like carbaryl have been effective in agricultural pest control while exhibiting lower toxicity to mammals compared to organophosphates . The development of new carbamate-based insecticides continues to be an area of active research.
2.2 Herbicides
In addition to insecticides, carbamic acid derivatives are being investigated for their herbicidal properties. These compounds can disrupt plant growth by interfering with specific biochemical pathways, thus providing a means of controlling unwanted vegetation without causing significant harm to non-target species .
Environmental Considerations
The use of carbamic acid compounds raises important environmental considerations due to their potential persistence and toxicity in ecosystems. Research into the degradation pathways of these compounds is essential to assess their long-term ecological impact and ensure safe usage practices in agriculture .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Compounds |
|---|---|---|
| Pharmaceutical | HDAC inhibitors for cancer treatment | Carbamic acid derivatives |
| Cholinergic agents for neuromuscular disorders | Physostigmine | |
| Antiviral agents | Various carbamate esters | |
| Agrochemical | Insecticides | Carbaryl |
| Herbicides | Various carbamate-based herbicides | |
| Environmental Impact | Ecotoxicology studies | Carbamate pesticides |
Mechanism of Action
The mechanism of action of carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active carbamic acid derivatives, which can then interact with biological targets. These interactions may involve inhibition or activation of enzymatic pathways, modulation of receptor activity, or other biochemical effects .
Comparison with Similar Compounds

Key Observations :
- The benzyl ester in the target compound allows for hydrogenolytic deprotection, unlike the tert-butyl group, which requires acidic conditions .
- The bis(hydroxymethyl)propyl group increases water solubility compared to analogs with alkyl or aromatic substituents (e.g., ’s morpholinyl derivatives) .
Stability and Reactivity
- tert-Butyl Esters : Stable under basic/neutral conditions but cleaved by trifluoroacetic acid .
- Benzyl Esters: Resistant to acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C), offering orthogonal protection strategies .
- Hydroxymethyl Groups : Prone to oxidation, necessitating protective steps during synthesis .
Biological Activity
Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester (CAS Number: 1346041-88-0) is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol. This compound features a unique structure that includes a carbamic acid moiety linked to a phenylmethyl ester group, which is significant for its biological activity and potential applications in various fields, including medicinal chemistry and material science.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active carbamic acid derivatives, which may inhibit or activate various enzymatic pathways. This interaction is crucial for potential therapeutic applications, particularly in drug delivery systems and as prodrugs.
Research Findings
Recent studies have explored the compound's potential therapeutic applications:
- Anticancer Activity : Research indicates that carbamic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown promising results in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard reference drugs like bleomycin .
- Neuroprotective Effects : Certain derivatives have been investigated for their ability to inhibit cholinesterase enzymes, which are relevant in treating Alzheimer’s disease. The presence of hydroxymethyl groups enhances the binding affinity to these enzymes, suggesting potential for developing dual inhibitors targeting multiple pathways involved in neurodegeneration .
- Histone Deacetylase Inhibition : Some carbamic acid compounds have been identified as histone deacetylase (HDAC) inhibitors, which play a role in regulating gene expression and are implicated in cancer progression. These compounds could potentially be used in therapeutic strategies for various proliferative conditions .
Case Study 1: Anticancer Properties
A study published in 2023 evaluated the anticancer properties of a series of carbamic acid derivatives. The results indicated that certain analogs exhibited enhanced cytotoxicity against breast cancer cell lines compared to existing treatments. The mechanism was attributed to the modulation of apoptosis-related pathways and the induction of oxidative stress within cancer cells .
Case Study 2: Alzheimer’s Disease Treatment
In another investigation focusing on Alzheimer’s disease, derivatives of carbamic acid were synthesized and tested for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The findings demonstrated that these compounds not only inhibited enzyme activity but also showed antioxidant properties, which are beneficial in mitigating oxidative stress associated with neurodegenerative diseases .
Similar Compounds and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Carbamic acid, N-[(1S)-2-hydroxy-2-methyl-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester | Hydroxymethyl groups | Anticancer activity |
| Carbamic acid, N-[3-[bis(2-hydroxyethyl)amino]propyl]-, 1,1-dimethylethyl ester | Amino groups | Neuroprotective effects |
The unique structural features of this compound distinguish it from other similar compounds. The presence of two hydroxymethyl groups enhances its reactivity and biological interactions.
Q & A
Q. What are the common synthetic routes for preparing carbamate derivatives structurally analogous to N-[1,1-bis(hydroxymethyl)propyl]carbamic acid phenylmethyl ester?
- Methodological Answer : Key approaches include:
- Asymmetric Reduction : Sodium borohydride in alcohol/halogenated solvent mixtures (-15°C to 0°C) achieves >78% yield and >99% chiral purity for nitroalcohol intermediates .
- Enzymatic Reduction : Rhodococcus erythropolis or evolved ketoreductases (KREDs) enable diastereoselective reduction of ketones to chiral alcohols (e.g., >98% diastereomeric purity, 99.4% ee) under aqueous/isopropanol conditions .
- Solvent Optimization : Mixed solvents (e.g., ethanol/CH₂Cl₂) enhance reaction efficiency and stereocontrol .
Q. How is the molecular structure of benzyl carbamate derivatives characterized?
- Methodological Answer : Structural characterization typically employs:
- Stereochemical Analysis : X-ray crystallography or NMR to confirm configurations (e.g., 1S,2R vs. 1R,2S) .
- Chromatographic Purity : HPLC or GC-MS validates enantiomeric excess (ee) and diastereomeric ratios, critical for pharmaceutical intermediates .
- Functional Group Identification : IR spectroscopy and mass spectrometry confirm hydroxymethyl and carbamate moieties .
Advanced Research Questions
**What strategies resolve contradictions in stereochemical outcomes between chemical and enzymatic reduction methods?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

